molecular formula C18H18F3N3O2 B2911784 3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane CAS No. 2309572-55-0

3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane

Cat. No.: B2911784
CAS No.: 2309572-55-0
M. Wt: 365.356
InChI Key: WHPKTSXLBYCRBQ-UHFFFAOYSA-N
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Description

3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[321]octane is a complex organic compound characterized by its unique bicyclic structure and the presence of an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core, introduction of the imidazole ring, and attachment of the trifluoromethoxyphenyl group. Key steps may include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction or other cycloaddition reactions.

    Introduction of the imidazole ring: This step often involves the use of imidazole or its derivatives in a nucleophilic substitution reaction.

    Attachment of the trifluoromethoxyphenyl group: This can be done through a Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The imidazole ring and the trifluoromethoxyphenyl group can participate in nucleophilic and electrophilic substitution reactions, respectively.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are often employed.

Major Products:

    Oxidation: Oxidized imidazole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted imidazole and phenyl derivatives.

Scientific Research Applications

Chemistry: The compound is used as a ligand in coordination chemistry and catalysis, where it can form complexes with transition metals.

Biology: In biological research, it serves as a probe to study enzyme mechanisms and receptor-ligand interactions.

Medicine: The compound has potential therapeutic applications, particularly as an anti-inflammatory or anti-cancer agent, due to its ability to interact with specific biological targets.

Industry: In the industrial sector, it can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzymes, altering their activity. The trifluoromethoxyphenyl group can enhance the compound’s binding affinity and specificity for certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

  • **(1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-methoxyphenyl)methanone
  • **(1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(3-chlorophenyl)methanone

Uniqueness: The presence of the trifluoromethoxy group in 3-(1H-imidazol-1-yl)-8-[3-(trifluoromethoxy)benzoyl]-8-azabicyclo[3.2.1]octane imparts unique electronic properties, enhancing its binding affinity and specificity for certain biological targets compared to its analogs. This makes it a valuable compound for both research and therapeutic applications.

Properties

IUPAC Name

(3-imidazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)-[3-(trifluoromethoxy)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3O2/c19-18(20,21)26-16-3-1-2-12(8-16)17(25)24-13-4-5-14(24)10-15(9-13)23-7-6-22-11-23/h1-3,6-8,11,13-15H,4-5,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPKTSXLBYCRBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)C3=CC(=CC=C3)OC(F)(F)F)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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